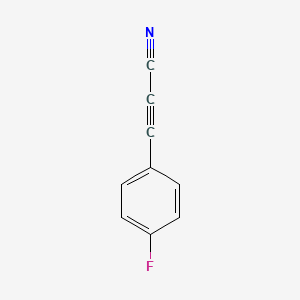
p-Tolyl 4-guanidinobenzoate
描述
P-Tolyl 4-guanidinobenzoate is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
p-Tolyl 4-guanidinobenzoate primarily targets enteropeptidase , a membrane-bound serine protease localized to the duodenal brush border . Enteropeptidase plays a crucial role in the digestion process, and its inhibition can lead to significant physiological effects .
Mode of Action
The compound interacts with its target, enteropeptidase, by mimicking the lysine residue of the substrate, leading to the inhibition of enteropeptidase . This interaction is facilitated by the guanidinyl group of the compound .
Biochemical Pathways
The inhibition of enteropeptidase affects the digestion process, specifically the breakdown of proteins. This leads to an increase in fecal protein output, a pharmacodynamic marker
Pharmacokinetics
The compound has been evaluated for its minimal systemic exposure .
Result of Action
The primary result of the action of this compound is the inhibition of enteropeptidase, leading to an increase in fecal protein output . This effect has been observed in DIO mice, indicating the compound’s potential use in the treatment of obesity .
生化分析
Biochemical Properties
p-Tolyl 4-guanidinobenzoate interacts with enteropeptidase, a key enzyme in the digestive system. The guanidinyl group of this compound is thought to mimic the lysine residue of the substrate, leading to enteropeptidase inhibition .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of enteropeptidase. By inhibiting this enzyme, this compound can affect protein digestion and absorption, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enteropeptidase. This binding inhibits the enzyme’s activity, leading to changes in protein digestion and potentially affecting gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits potent anti-obesity effects despite low systemic exposure following oral administration .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been noted that the compound exhibits potent anti-obesity effects in diet-induced obese (DIO) rats .
Metabolic Pathways
Given its role as an enteropeptidase inhibitor, it likely interacts with enzymes involved in protein digestion .
属性
IUPAC Name |
(4-methylphenyl) 4-(diaminomethylideneamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-2-8-13(9-3-10)20-14(19)11-4-6-12(7-5-11)18-15(16)17/h2-9H,1H3,(H4,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELAPCOUDOSGBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


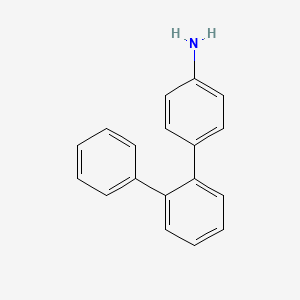
![2-[4-(Propan-2-yl)cyclohexyl]acetic acid](/img/structure/B3145393.png)
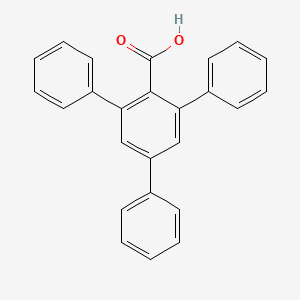
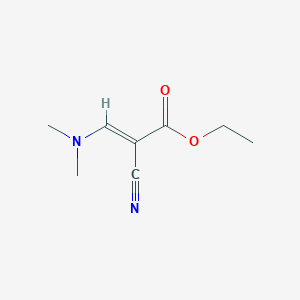



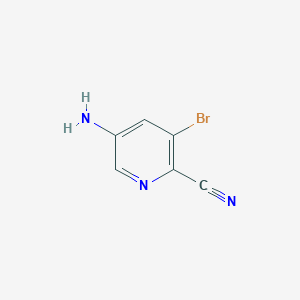
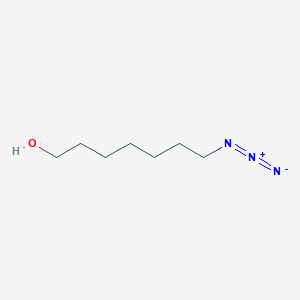

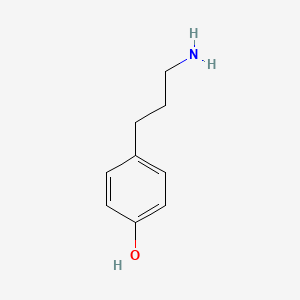
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)

